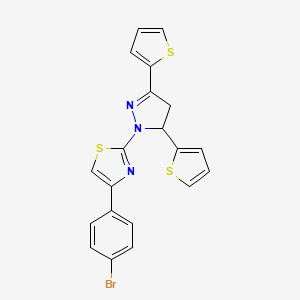
Elacestrant-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elacestrant-d4 is a deuterated form of Elacestrant, a novel, nonsteroidal, selective estrogen receptor degrader. Elacestrant is primarily used in the treatment of estrogen receptor-positive breast cancer. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.
Métodos De Preparación
The synthesis of Elacestrant-d4 involves multiple steps, including the introduction of deuterium atoms at specific positions. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. Industrial production methods for this compound are similar to those used for Elacestrant, with additional steps to incorporate deuterium.
Análisis De Reacciones Químicas
Elacestrant-d4 undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, with reagents such as bromine and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Elacestrant-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution.
Biology: Investigated for its potential to modulate estrogen receptor activity in various biological systems.
Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer, with ongoing research into its efficacy and safety.
Industry: Employed in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mecanismo De Acción
Elacestrant-d4 exerts its effects by binding to the estrogen receptor and promoting its degradation. This leads to a reduction in estrogen receptor signaling, which is crucial for the growth of estrogen receptor-positive breast cancer cells. The molecular targets and pathways involved include the estrogen receptor alpha and the proteasomal degradation pathway.
Comparación Con Compuestos Similares
Elacestrant-d4 is unique compared to other selective estrogen receptor degraders due to its deuterium substitution, which enhances its pharmacokinetic properties. Similar compounds include:
Fulvestrant: Another selective estrogen receptor degrader used in breast cancer treatment.
Amcenestrant: A selective estrogen receptor degrader currently in clinical trials.
Giredestrant: Another investigational selective estrogen receptor degrader. This compound stands out due to its improved stability and reduced metabolic degradation.
Propiedades
Fórmula molecular |
C30H38N2O2 |
|---|---|
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
(6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i4D2,17D2 |
Clave InChI |
SIFNOOUKXBRGGB-VORODTCVSA-N |
SMILES isomérico |
[2H]C([2H])(C)NC([2H])([2H])CC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O |
SMILES canónico |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
